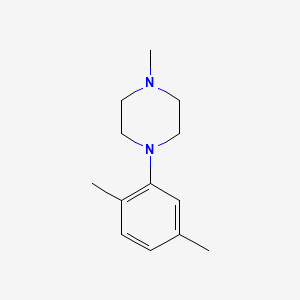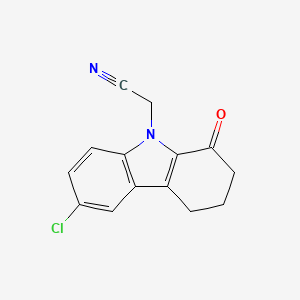
4,4'-Sulfonylbis(N,N-diphenylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfonylbis(N,N-diphenylaniline) is an organic compound with the molecular formula C36H28N2O2S. It is known for its unique structure, which includes two diphenylaniline groups connected by a sulfonyl group. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(N,N-diphenylaniline) typically involves the reaction of N,N-diphenylaniline with a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfuric acid and chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of 4,4’-Sulfonylbis(N,N-diphenylaniline) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Sulfonylbis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds .
Applications De Recherche Scientifique
4,4’-Sulfonylbis(N,N-diphenylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 4,4’-Sulfonylbis(N,N-diphenylaniline) exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong bonds with other molecules, influencing the compound’s reactivity and stability. The aromatic rings provide sites for electrophilic and nucleophilic reactions, making the compound versatile in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxytriphenylamine: Similar in structure but with a methoxy group instead of a sulfonyl group.
4,4’-Sulfonyldiphenol: Contains a sulfonyl group but with hydroxyl groups instead of diphenylaniline.
Uniqueness
4,4’-Sulfonylbis(N,N-diphenylaniline) is unique due to its combination of sulfonyl and diphenylaniline groups, which confer specific chemical properties that are not found in similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of advanced materials and in research settings .
Propriétés
Formule moléculaire |
C36H28N2O2S |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C36H28N2O2S/c39-41(40,35-25-21-33(22-26-35)37(29-13-5-1-6-14-29)30-15-7-2-8-16-30)36-27-23-34(24-28-36)38(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-28H |
Clé InChI |
BKHQPMQSPMMQRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)



![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)

![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)


